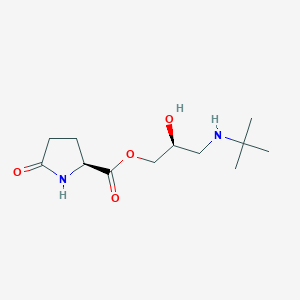![molecular formula C13H12Cl2N2O2 B12917048 4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one CAS No. 88093-93-0](/img/structure/B12917048.png)
4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-((4-chlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazine family This compound is characterized by the presence of a pyridazinone core substituted with chloro and ethyl groups, as well as a chlorobenzyl ether moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((4-chlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chloro and Ethyl Groups: Chlorination and alkylation reactions are employed to introduce the chloro and ethyl substituents onto the pyridazinone core.
Etherification: The final step involves the etherification of the pyridazinone core with 4-chlorobenzyl alcohol in the presence of a suitable base, such as potassium carbonate, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-((4-chlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Aplicaciones Científicas De Investigación
4-Chloro-5-((4-chlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-((4-chlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparación Con Compuestos Similares
Similar Compounds
- **4-Chloro-5-((4-chlorobenzyl)oxy)-2-fluorophenyl)boronic acid
- **4-Chloro-5-((4-chlorobenzyl)oxy)-2-fluorophenol
Comparison
Compared to similar compounds, 4-Chloro-5-((4-chlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of the pyridazinone core
Propiedades
Número CAS |
88093-93-0 |
|---|---|
Fórmula molecular |
C13H12Cl2N2O2 |
Peso molecular |
299.15 g/mol |
Nombre IUPAC |
4-chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-2-17-13(18)12(15)11(7-16-17)19-8-9-3-5-10(14)6-4-9/h3-7H,2,8H2,1H3 |
Clave InChI |
ABRFJBRTZPBXOH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one](/img/structure/B12916997.png)




![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)



![4-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12917051.png)



